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Compound of Interest

Compound Name:
5-Chloro-2-

(phenylethynyl)benzaldehyde

Cat. No.: B3088748 Get Quote

An In-Depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 5-
Chloro-2-(phenylethynyl)benzaldehyde, a specialized aromatic aldehyde of interest to

researchers in medicinal chemistry and materials science. We will explore its core

physicochemical properties, propose a robust synthetic pathway grounded in established

organometallic chemistry, and discuss its potential as a versatile intermediate for the

development of novel molecular entities. This guide is intended for professionals in drug

discovery and chemical research, offering field-proven insights into its synthesis and

application.

Compound Profile and Significance
5-Chloro-2-(phenylethynyl)benzaldehyde (CAS No. 1186603-47-3) is a multifunctional

organic compound characterized by three key reactive moieties: an aldehyde, a chloro-

substituent, and a phenylethynyl group.[1][2][3][4][5] The strategic placement of these groups

on the benzene ring creates a molecule with significant potential as a scaffold in organic

synthesis.

The Aldehyde Group: Serves as a versatile handle for a wide array of chemical

transformations, including reductive amination, Wittig reactions, and the formation of imines

and Schiff bases, which are precursors to complex heterocyclic systems.
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The Phenylethynyl Group: The internal alkyne is a rigid, linear linker that can be utilized in

cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

or "click chemistry," a cornerstone of modern drug discovery and bioconjugation.[6]

The Chloro Substituent: The presence of a chlorine atom significantly influences the

molecule's electronic properties and lipophilicity. In drug development, halogenation is a

common strategy to enhance metabolic stability, membrane permeability, and binding affinity

of a lead compound.[7][8][9]

The convergence of these functional groups in a single molecule makes 5-Chloro-2-
(phenylethynyl)benzaldehyde a valuable building block for constructing complex molecular

architectures, particularly in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data
A summary of the key identification and physicochemical properties is provided below.

Property Value Source(s)

CAS Number 1186603-47-3 [1][2][3][4][5]

Molecular Formula C₁₅H₉ClO [3][5]

Molecular Weight 240.68 g/mol [3][5]

Canonical SMILES
C1=CC=C(C=C1)C#CC2=C(C

=C(C=C2)Cl)C=O
N/A

Appearance
Expected to be a solid at room

temperature
N/A

Predicted Spectroscopic Signature
While specific experimental spectra are not publicly cataloged, the structure allows for the

confident prediction of its key spectroscopic features:

¹H NMR (CDCl₃): The spectrum would feature a distinct singlet for the aldehyde proton

(CHO) at approximately δ 9.8-10.2 ppm. The aromatic region (δ 7.2-8.0 ppm) would show

complex multiplets corresponding to the protons on both the benzaldehyde and phenyl rings.
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¹³C NMR (CDCl₃): Key signals would include the aldehyde carbonyl carbon around δ 190-

195 ppm. The two sp-hybridized carbons of the alkyne would appear in the δ 80-100 ppm

range. The remaining signals would correspond to the aromatic carbons.

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch

of the aromatic aldehyde would be prominent around 1690-1715 cm⁻¹. Another characteristic

band for the C≡C alkyne stretch would appear in the 2100-2260 cm⁻¹ region, though it may

be weak due to the symmetry of the internal alkyne.

Synthesis and Mechanistic Considerations
The most logical and industrially scalable approach to synthesizing 5-Chloro-2-
(phenylethynyl)benzaldehyde is via a Sonogashira cross-coupling reaction. This powerful

palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an

aryl halide.

Proposed Synthetic Pathway: Sonogashira Coupling
The chosen pathway involves the coupling of 2-bromo-5-chlorobenzaldehyde with

phenylacetylene.

Causality Behind Experimental Choices:

Starting Materials: 2-bromo-5-chlorobenzaldehyde is selected as the aryl halide partner. The

bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling

reactions, allowing for selective reaction at the C2 position. Phenylacetylene is the readily

available terminal alkyne.

Catalyst System: A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₄

or PdCl₂(PPh₃)₂) is the primary catalyst for the oxidative addition/reductive elimination cycle.

A copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate

that facilitates the transmetalation step, thereby increasing reaction efficiency and allowing

for milder reaction conditions.

Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylamine

(DIPA), is crucial. It serves both as a solvent and to neutralize the hydrogen halide byproduct

generated during the reaction, preventing catalyst deactivation.
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Experimental Workflow Diagram

Reaction Setup

Reaction Execution

Work-up & Purification

1. Reactants Loading
- 2-Bromo-5-chlorobenzaldehyde

- Phenylacetylene
- Pd/Cu Catalyst

- Base (e.g., TEA)

2. Solvent Addition
- Anhydrous THF or Toluene

3. Inert Atmosphere
- Purge with N₂ or Ar

4. Heating & Stirring
- Heat to 50-70°C

- Monitor by TLC/GC-MS

5. Quenching
- Cool to RT

- Filter off salts

6. Extraction
- Add Ethyl Acetate & Water

- Separate organic layer

7. Purification
- Dry (Na₂SO₄), concentrate
- Column Chromatography

Final Product
5-Chloro-2-(phenylethynyl)benzaldehyde

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
Materials:

2-Bromo-5-chlorobenzaldehyde (1.0 eq)

Phenylacetylene (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

Copper(I) iodide (CuI) (0.06 eq)

Triethylamine (TEA) (3.0 eq)

Anhydrous Toluene

Procedure:

To a dry, oven-baked Schlenk flask, add 2-bromo-5-chlorobenzaldehyde, PdCl₂(PPh₃)₂, and

CuI.

Seal the flask, and alternate between vacuum and backfilling with inert gas (Nitrogen or

Argon) three times.

Under a positive pressure of inert gas, add anhydrous toluene followed by triethylamine via

syringe.

Add phenylacetylene dropwise to the stirred solution at room temperature.

Heat the reaction mixture to 70°C and stir for 6-12 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

Cool the mixture to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove the precipitated salts and catalyst

residues. Wash the pad with additional ethyl acetate.
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Combine the organic filtrates and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl

acetate gradient) to yield the pure 5-Chloro-2-(phenylethynyl)benzaldehyde.

Applications in Drug Discovery and Chemical
Synthesis
This compound is not an end-product but a strategic intermediate. Its value lies in its capacity

to generate diverse molecular libraries through subsequent reactions.

Role as a Synthetic Intermediate
The aldehyde and alkyne functionalities allow for orthogonal chemical modifications, making it

a powerful scaffold for building complex molecules.
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Aldehyde Chemistry

Alkyne Chemistry

5-Chloro-2-
(phenylethynyl)benzaldehyde

Reductive Amination
(R-NH₂, NaBH₃CN)

Wittig Reaction
(Ph₃P=CHR)

Imine Formation
(R-NH₂)

CuAAC 'Click' Reaction
(R-N₃)

Cycloaddition

Substituted Amines

Stilbene Derivatives

Schiff Bases / Heterocycles

Triazole Adducts

Polycyclic Aromatics

Click to download full resolution via product page

Caption: Potential reaction pathways for synthetic diversification.

Utility in Medicinal Chemistry
Scaffold for Heterocycles: The molecule is an ideal precursor for isoquinolines and other

nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Multicomponent reactions involving similar 2-(phenylethynyl)benzaldehydes are known to

produce complex isoquinoline derivatives.[10]

Probing Structure-Activity Relationships (SAR): The chloro-substituent provides a key

modulation point. Synthesizing analogs with different halogens (F, Br) or other electron-

withdrawing/donating groups at the 5-position can systematically probe electronic and steric

effects on biological activity.
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Linker for Bioconjugation: Through "click chemistry," the alkyne can be used to attach the

molecule to biomolecules (peptides, proteins, DNA) or to other small molecules to create

PROTACs or dual-target drugs.

Conclusion
5-Chloro-2-(phenylethynyl)benzaldehyde is a high-potential synthetic intermediate whose

value is derived from the strategic combination of its reactive functional groups. While not a

final therapeutic product itself, its robust and scalable synthesis via Sonogashira coupling,

coupled with its versatility in subsequent chemical transformations, makes it an important tool

for researchers. It provides a reliable starting point for the creation of diverse chemical libraries

aimed at discovering next-generation therapeutics and advanced functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CAS number and molecular structure of 5-Chloro-2-
(phenylethynyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3088748#cas-number-and-molecular-structure-of-5-
chloro-2-phenylethynyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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